5-Methyl-4-methylidenehex-5-en-2-one

Description

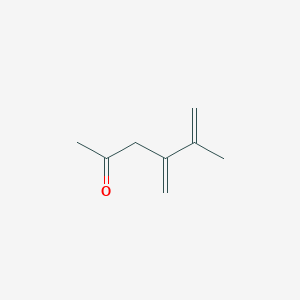

5-Methyl-4-methylidenehex-5-en-2-one is a substituted enone (α,β-unsaturated ketone) with the IUPAC name this compound. Its structure features:

- A ketone group at position 2.

- A methylidene group (=CH₂) at position 4.

- A methyl substituent at position 5.

- A double bond at position 5 (hex-5-en).

This compound’s conjugated system (C=O and C=C bonds) enhances its reactivity in cycloadditions, such as Diels-Alder reactions, and influences its spectroscopic properties (e.g., UV-Vis absorption) .

Properties

CAS No. |

117970-84-0 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

5-methyl-4-methylidenehex-5-en-2-one |

InChI |

InChI=1S/C8H12O/c1-6(2)7(3)5-8(4)9/h1,3,5H2,2,4H3 |

InChI Key |

NLPDRDBESAJILX-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=C)CC(=O)C |

Canonical SMILES |

CC(=C)C(=C)CC(=O)C |

Synonyms |

5-Hexen-2-one, 5-methyl-4-methylene- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Methylhex-5-en-2-one (CAS: 3240-09-3)

Structural Differences :

- Lacks the methylidene group at position 4.

Key Implications :

4-Methyl-6-phenylhex-5-en-2-one (CAS: 100017-31-0)

Structural Differences :

- A phenyl group at position 6 replaces the terminal methyl group.

- Lacks the methylidene group at position 4.

Key Implications :

- Electronic Effects : The phenyl group introduces aromatic π-electron density, stabilizing the compound via resonance but reducing electrophilicity at the ketone group .

- Solubility : Likely less polar than the target compound due to the bulky phenyl substituent.

- Applications: Phenyl-substituted enones are often used in fragrance synthesis, whereas the target compound’s aliphatic structure may favor polymer or pharmaceutical intermediates .

5-Hexyl-5-methyloxolan-2-one (CAS: 7011-83-8)

Structural Differences :

- A lactone (cyclic ester) with a hexyl and methyl substituent at position 5.

- No ketone or conjugated double bond system.

Key Implications :

- Reactivity : As a lactone, it undergoes hydrolysis or ring-opening reactions, unlike the target compound’s conjugate addition behavior .

- Stability: The cyclic structure enhances thermal stability compared to linear enones like the target .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Functional Groups | Key Substituents | Reactivity Profile | Potential Applications |

|---|---|---|---|---|---|

| 5-Methyl-4-methylidenehex-5-en-2-one | C₇H₁₀O | Enone, methylidene | Methyl at C5 | High (Diels-Alder, Michael addition) | Pharmaceuticals, polymers |

| 5-Methylhex-5-en-2-one | C₇H₁₂O | Ketone, alkene | Methyl at C5 | Moderate (less conjugation) | Solvents, intermediates |

| 4-Methyl-6-phenylhex-5-en-2-one | C₁₃H₁₄O | Enone, aryl | Phenyl at C6 | Stabilized (resonance effects) | Fragrances, agrochemicals |

| 5-Hexyl-5-methyloxolan-2-one | C₁₁H₂₀O₂ | Lactone | Hexyl, methyl at C5 | Hydrolysis, ring-opening | Flavors, biodegradable plastics |

Research Findings and Implications

- Synthetic Utility : The methylidene group in this compound enhances its utility in synthesizing complex cyclic structures via tandem reactions, unlike simpler analogs like 5-methylhex-5-en-2-one .

- Spectroscopic Signatures : The conjugated system in the target compound results in distinct NMR shifts (e.g., deshielded carbonyl carbon at ~200 ppm) and a UV λmax > 220 nm, differing from phenyl-substituted analogs .

- Thermal Stability: Linear enones like the target compound may exhibit lower thermal stability compared to lactones (e.g., 5-hexyl-5-methyloxolan-2-one), which resist degradation under high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.